![molecular formula C24H25NO5S B13893306 Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate is a complex organic compound with the molecular formula C24H25NO5S . This compound is known for its unique structural features, which include a pyrrole ring substituted with various functional groups. It has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate involves multiple steps, typically starting with the preparation of the pyrrole ring. The synthetic route often includes:
Esterification Reaction: The initial step involves the esterification of appropriate starting materials to form the ester group.
Substitution Reactions: Various substitution reactions are employed to introduce the methyl, phenyl, and methylsulfonylphenyl groups onto the pyrrole ring.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of certain functional groups, ensuring the correct structural configuration.
Industrial production methods for this compound may involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial activities.
Biological Research: Its ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it valuable in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of COX enzymes, which play a crucial role in the inflammatory process. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate can be compared with other similar compounds, such as:
Celecoxib: Another COX-2 inhibitor with a similar mechanism of action but different structural features.
Rofecoxib: A selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
The uniqueness of this compound lies in its specific structural configuration, which may offer a different safety profile and efficacy compared to these other compounds.
Properties
Molecular Formula |
C24H25NO5S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate |
InChI |
InChI=1S/C24H25NO5S/c1-4-5-15-30-24(27)23(26)21-16-22(18-11-13-20(14-12-18)31(3,28)29)25(17(21)2)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3 |
InChI Key |
SFDGTKQUXCYQEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-methyl-4-{[(trifluoromethyl)sulfonyl]oxy}-1H-indazole-1-carboxylate](/img/structure/B13893228.png)
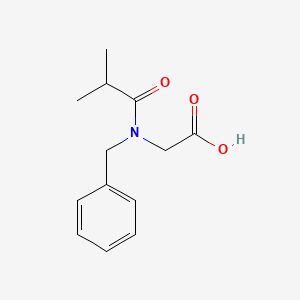
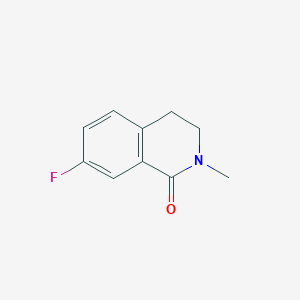
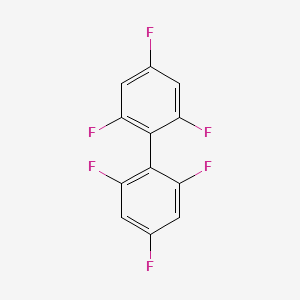
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
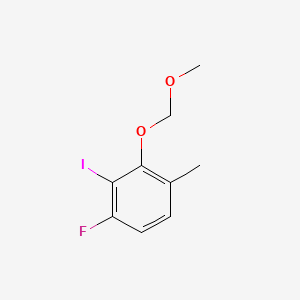
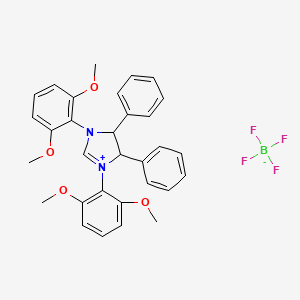
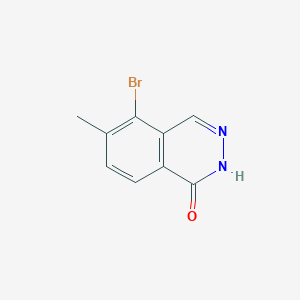
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
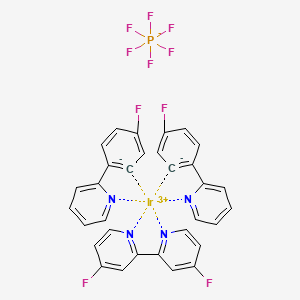


![1-[4-[2-[(4-methylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-1H-pyrazol-5-yl]ethanone](/img/structure/B13893319.png)
